molecular formula C20H20N6O3 B2860885 ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate CAS No. 2034622-51-8

ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate

Cat. No.: B2860885
CAS No.: 2034622-51-8
M. Wt: 392.419
InChI Key: QVRBZODNBYWMTC-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate is a complex organic compound that features a combination of imidazole, pyrimidine, azetidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling with azetidine and benzoate derivatives. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings .

Scientific Research Applications

Ethyl 2-(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

ethyl 2-[[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-2-29-20(28)15-5-3-4-6-16(15)24-19(27)14-10-26(11-14)18-9-17(22-12-23-18)25-8-7-21-13-25/h3-9,12-14H,2,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRBZODNBYWMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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